molecular formula C11H14ClNO2 B2356654 Tert-butyl 2-(2-chloropyridin-3-YL)acetate CAS No. 1260675-31-7

Tert-butyl 2-(2-chloropyridin-3-YL)acetate

Cat. No.: B2356654
CAS No.: 1260675-31-7
M. Wt: 227.69
InChI Key: JCLLWIAONURJSH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-chloropyridin-3-yl)acetate ( 1260675-31-7) is a valuable chemical intermediate in organic and medicinal chemistry research . With a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol, this compound features a 2-chloropyridine moiety and a protected acetate group, making it a versatile building block for the synthesis of more complex molecules . The chloropyridine group serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse compound libraries. Simultaneously, the tert-butyl ester can be readily deprotected to the corresponding acetic acid or transposed into other functional groups, providing a handle for further derivatization. Its primary research applications include its use as a precursor in the development of potential pharmaceutical compounds, particularly in constructing novel drug candidates with pyridine-based scaffolds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLLWIAONURJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 2 Chloropyridin 3 Yl Acetate and Its Core Structural Motifs

Approaches to the 2-(2-Chloropyridin-3-yl)acetic Acid Precursor

The synthesis of the target ester fundamentally relies on the availability of its corresponding carboxylic acid, 2-(2-chloropyridin-3-yl)acetic acid. Several pathways to this key intermediate have been explored.

One common approach begins with the oxidation of 2-chloro-3-methylpyridine. google.com However, this method can present challenges, including issues with corrosion and the formation of toxic gases, particularly on an industrial scale. google.com

An alternative route involves the functionalization of 2-chloronicotinic acid. This precursor can be converted to 3-acetyl-2-chloropyridine. google.com The resulting aryl ketone can then undergo a Willgerodt-Kindler reaction. This reaction, typically involving elemental sulfur and a secondary amine like morpholine, transforms the acetyl group into a thioamide, which can then be hydrolyzed to yield the desired 2-(2-chloropyridin-3-yl)acetic acid. tandfonline.comorganic-chemistry.orgresearchgate.netnih.gov

Another pathway starts from 2-chloronicotinonitrile. osi.lv This route may involve hydrolysis of the nitrile to the corresponding carboxylic acid (2-chloronicotinic acid), followed by homologation to introduce the acetic acid side chain. Various multi-step processes have been described for the synthesis of 2-chloronicotinic acid and its esters, which can subsequently be converted to the target acetic acid derivative. google.comresearchgate.net

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
2-Chloro-3-methylpyridineOxidationDirect approachHarsh conditions, potential for toxic byproducts google.com
2-Chloronicotinic acidConversion to ketone, Willgerodt-Kindler reaction, hydrolysisVersatile, well-established reactionMulti-step, use of sulfur and amines tandfonline.comorganic-chemistry.orgresearchgate.net
2-ChloronicotinonitrileHydrolysis, homologationUtilizes a different starting materialCan involve multiple synthetic steps google.comosi.lv

Esterification Strategies for the Introduction of the Tert-Butyl Moiety

The introduction of the sterically demanding tert-butyl group via esterification of 2-(2-chloropyridin-3-yl)acetic acid requires specific strategies to overcome steric hindrance.

The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is often inefficient for tertiary alcohols like tert-butanol (B103910). mdpi.com The acidic conditions and elevated temperatures required can lead to the dehydration of tert-butanol to isobutylene (B52900), significantly reducing the yield of the desired ester.

To circumvent this, milder methods are employed. One effective approach is the reaction of the carboxylic acid with an activating agent to form a more reactive intermediate. For example, the acid can be converted to its acid chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride readily reacts with tert-butanol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, to afford the tert-butyl ester.

Another strategy involves the use of coupling reagents that facilitate the direct esterification under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for nucleophilic attack by tert-butanol.

MethodReagentsConditionsKey Features
Fischer Esterificationtert-Butanol, Acid Catalyst (e.g., H₂SO₄)HeatProne to dehydration of tert-butanol, low yield mdpi.com
Acid Chloride FormationOxalyl Chloride/Thionyl Chloride, then tert-Butanol, BaseMild to moderateTwo-step process, avoids harsh acidic conditions
Carbodiimide CouplingEDC/DCC, DMAP, tert-ButanolRoom temperatureMild conditions, good for sterically hindered alcohols

Direct and Indirect Synthetic Routes to Tert-butyl 2-(2-chloropyridin-3-YL)acetate

Beyond the two-step sequence of acid formation followed by esterification, other routes allow for more direct or alternative constructions of the final product.

Synthesis via Coupling Reactions involving 2-Chloropyridine-3-Carbaldehyde (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a powerful example applicable to the synthesis of related structures. wikipedia.orgnih.gov In a hypothetical Ugi-type synthesis relevant to the target scaffold, 2-chloropyridine-3-carbaldehyde could serve as the aldehyde component. google.com This would be combined with an amine, a carboxylic acid, and, crucially, tert-butyl isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted sequence to form a bis-amide product. wikipedia.org While this would not directly yield the target ester, the resulting α-acylamino amide structure contains the core tert-butyl and 2-chloropyridin-3-yl motifs assembled in a single, atom-economical step. Subsequent modification of the Ugi product could potentially lead to the desired acetate (B1210297) structure.

Synthetic Pathways from Methyl 2-(2-chloropyridin-3-yl)acetate Precursors

An alternative to direct esterification with tert-butanol is the transesterification of a more easily prepared ester, such as methyl 2-(2-chloropyridin-3-yl)acetate. mdpi.comwikipedia.org Transesterification involves the exchange of the alcohol portion of an ester. wikipedia.org This process can be catalyzed by either acids or bases. researchgate.net

In an acid-catalyzed mechanism, a proton activates the carbonyl group of the methyl ester, making it more susceptible to nucleophilic attack by tert-butanol. researchgate.net To drive the equilibrium towards the desired tert-butyl ester, a large excess of tert-butanol can be used, or the methanol (B129727) by-product can be removed from the reaction mixture as it forms. wikipedia.org

Base-catalyzed transesterification, for example using potassium tert-butoxide, is also a viable method. erpublication.org The tert-butoxide acts as a strong nucleophile that attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that subsequently eliminates methoxide (B1231860) to yield the tert-butyl ester product.

MethodCatalystKey PrincipleConditions
Acid-Catalyzed TransesterificationH₂SO₄, p-TsOHEquilibrium-driven process, requires removal of methanol or excess tert-butanol. wikipedia.orgresearchgate.netHeat, excess tert-butanol
Base-Catalyzed TransesterificationPotassium tert-butoxide (t-BuOK)Nucleophilic acyl substitution by tert-butoxide. erpublication.orgAnhydrous, often at room temperature or with gentle heating

Considerations for Stereoselective Synthesis of Chiral Analogs

Introducing chirality into analogs of this compound, for instance by creating a stereocenter at the α-carbon of the acetate group, requires asymmetric synthesis strategies. Such chiral 2-arylpropionic acid derivatives are a well-known class of compounds. tandfonline.comnih.govtandfonline.comacs.orgrsc.org

One approach involves the use of chiral auxiliaries. For example, the 2-(2-chloropyridin-3-yl)acetic acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. tandfonline.com The resulting imide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-substituted acetic acid, which can then be esterified.

Asymmetric catalysis provides another powerful route. A prochiral enolate of a simple ester of 2-(2-chloropyridin-3-yl)acetic acid could be generated and then subjected to an enantioselective protonation or alkylation using a chiral catalyst. Furthermore, asymmetric versions of multicomponent reactions, such as the Ugi reaction, have been developed using chiral amines or other components to induce stereoselectivity in the final product. dntb.gov.ua

Reactivity and Synthetic Transformations of Tert Butyl 2 2 Chloropyridin 3 Yl Acetate

Reactivity Governed by the Pyridine (B92270) Ring

The reactivity of Tert-butyl 2-(2-chloropyridin-3-YL)acetate is significantly influenced by the electronic properties of the pyridine ring and the presence of the chloro and tert-butyl acetate (B1210297) substituents. The chlorine atom at the C-2 position serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The C-2 chloro group on the pyridine ring is a key site for synthetic modification through transition metal catalysis. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.govsandiego.edu For substrates like this compound, this reaction would offer a direct route to 2-aryl or 2-vinyl pyridine derivatives. Despite the widespread use of this reaction for coupling 2-chloropyridines, a detailed investigation of specific reaction conditions, catalyst systems, and yields for this compound has not been extensively reported in scientific literature. General protocols for related 2-chloropyridines often employ palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands and a base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, toluene, or aqueous mixtures. researchgate.netmit.edu

The Stille reaction facilitates carbon-carbon bond formation by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgthermofisher.com This methodology is known for its tolerance of a wide variety of functional groups. thermofisher.com In the context of this compound, a Stille coupling would enable the introduction of various organic moieties at the C-2 position. However, a comprehensive review of the scientific literature indicates a lack of specific studies or published data detailing the application of Stille coupling to this particular substrate. For related halo-pyridines, the reaction typically proceeds using a palladium catalyst, such as Pd(PPh₃)₄, often with additives like Cu(I) salts in solvents such as DMF or toluene. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction would be a valuable method for the vinylation of this compound at the C-2 position. A thorough search of chemical databases and literature reveals no specific examples or detailed methodologies for the Heck reaction on this compound. General conditions for Heck reactions involving aryl chlorides often require elevated temperatures and polar aprotic solvents like DMF or NMP, using a palladium catalyst and a base such as Et₃N or K₂CO₃. nih.gov

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium complexes. arkat-usa.orgwikipedia.org It is one of the earliest developed cross-coupling methods. wikipedia.org The Hiyama coupling employs an organosilicon compound as the nucleophilic partner, activated by a fluoride (B91410) source or a base, in a palladium-catalyzed reaction with an organic halide. wikipedia.orgorganic-chemistry.org Both reactions represent potential pathways for the functionalization of this compound. However, specific research findings, data tables, or detailed protocols for the application of either Kumada or Hiyama couplings to this compound are not documented in the available scientific literature. Methodologies for related 2-chloropyridines exist, often using catalysts like NiCl₂(dppp) for Kumada couplings and various palladium catalysts with activators like TBAF for Hiyama couplings. researchgate.netmdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com While specific studies on this compound are not detailed in the literature, extensive research on related 2-chloropyridines provides a clear strategic framework for its potential amination.

The reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient heteroaryl chlorides like 2-chloropyridines, the selection of a suitable ligand is critical to achieve high efficiency and selectivity. Bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others are commonly employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comlibretexts.org

Key strategic components for the amination of related 2-chloropyridines include:

Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

Ligands: A variety of specialized phosphine ligands such as XPhos, SPhos, RuPhos, and Josiphos-type ligands have been developed to improve reaction scope and efficiency. youtube.com

Bases: Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. libretexts.org

Solvents: Anhydrous, aprotic solvents like toluene, dioxane, and THF are standard.

The table below summarizes typical conditions used for the Buchwald-Hartwig amination of various related 2-halopyridines, which could serve as a starting point for developing a protocol for this compound.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemperature (°C)Substrate Class
Pd(OAc)₂ / XPhosNaOtBuToluene80-1102-Chloropyridines
Pd₂(dba)₃ / BINAPNaOtBuToluene1002-Bromopyridines
Pd(OAc)₂ / RuPhosK₂CO₃ or K₃PO₄Dioxane100-1202-Chloropyridines
NiCl₂(dppp) / NaHN/ADioxaneReflux2-Chloropyridines (Ni-catalyzed)

This table represents generalized conditions for related compounds and is for illustrative purposes.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally challenging. The pyridine nitrogen is deactivating, and the presence of the electron-withdrawing chloro group further reduces the ring's nucleophilicity. Moreover, the strongly acidic conditions typically required for EAS, such as nitration or sulfonation, lead to the protonation of the pyridine nitrogen. This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack. rsc.org Consequently, forcing conditions are often necessary, and yields tend to be low. For pyridine itself, such reactions, if they occur, typically direct the incoming electrophile to the 3- and 5-positions. In this specific molecule, the existing substituents would further complicate the regioselectivity.

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its inertness toward electrophiles, the 2-chloropyridine (B119429) moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is an excellent leaving group, and its displacement is facilitated by the electron-withdrawing pyridine nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. nih.govresearchgate.netmyttex.net This reaction is a common and efficient method for introducing a wide variety of functional groups at the 2-position of the pyridine ring. youtube.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, but chloropyridines are more commonly used due to their commercial availability. nih.gov

A diverse range of nucleophiles can be employed to displace the chloride, as summarized in the table below.

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Alkoxypyridine derivative
AmineAmmonia (NH₃), primary/secondary amines2-Aminopyridine (B139424) derivative
ThiolateSodium thiophenoxide (NaSPh)2-(Arylthio)pyridine derivative
CyanideSodium cyanide (NaCN)2-Cyanopyridine derivative
Hydroxide (B78521)Sodium hydroxide (NaOH)2-Hydroxypyridine / 2-Pyridone

This table presents potential transformations based on the known reactivity of 2-chloropyridines.

C-H Functionalization of the Pyridine Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For the pyridine ring in this compound, several strategies can be envisioned.

Directed Ortho-Metalation (DoM): While the chloro and acetate groups are not strong directing groups for lithiation, strategies involving superbases or specific directing groups introduced elsewhere on the molecule could potentially achieve regioselective metalation. For instance, the BuLi-LiDMAE superbase has been shown to promote an unusual C-6 lithiation of 2-chloropyridine itself. researchgate.net

Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation is a powerful tool for functionalizing pyridine rings. researchgate.net Depending on the specific directing group and reaction conditions, functionalization at the C-4, C-5, or C-6 positions could be achieved. Research by Basarab et al. on 2-chloroisonicotinic acid demonstrated selective functionalization at the 5-position via directed ortho-lithiation. mdpi.com These methodologies open avenues for introducing aryl, alkyl, or other functional groups directly onto the pyridine scaffold. mdpi.comslideshare.net

Reactivity of the Acetate Side Chain

The acetate side chain possesses two main sites of reactivity: the alpha-carbon (the CH₂ group adjacent to the ester carbonyl) and the ester carbonyl group itself.

Transformations at the Alpha-Carbon (e.g., Enolate Chemistry, Diazo Compound Formation)

Enolate Chemistry: The protons on the alpha-carbon are acidic (pKa ≈ 25 in DMSO for tert-butyl acetate) and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. acs.orgmasterorganicchemistry.com This enolate is a potent carbon nucleophile and can react with a wide range of electrophiles to form new carbon-carbon bonds at the alpha-position. nih.govmsu.edu

ElectrophileReagent ExampleProduct Structure
Alkyl HalideMethyl iodide (CH₃I)α-Alkylated ester
AldehydeBenzaldehyde (PhCHO)β-Hydroxy ester (Aldol addition product)
KetoneAcetone ((CH₃)₂CO)β-Hydroxy ester (Aldol addition product)
Acyl ChlorideAcetyl chloride (CH₃COCl)β-Keto ester

This table illustrates potential reactions of the enolate derived from this compound.

Diazo Compound Formation: The active methylene (B1212753) group at the alpha-carbon can be converted into a diazo group through a "diazo transfer" reaction. orgsyn.org This transformation is typically achieved by treating the ester with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (TsN₃), in the presence of a base. The resulting α-diazo ester is a versatile synthetic intermediate, capable of undergoing various transformations, including cyclopropanations and insertions. researchgate.netmdpi.comnih.gov

Functional Group Interconversions of the Ester Moiety (e.g., Amidation, Reduction)

The ester group can be converted into other functional groups through several classic transformations.

Amidation: The tert-butyl ester can be converted directly into an amide by heating it with a primary or secondary amine. This reaction often requires a catalyst, such as B(OCH₂CF₃)₃ or FeCl₃, to proceed efficiently, particularly with less nucleophilic amines. nih.govresearchgate.netrsc.orgmdpi.com Tert-butyl acetate has been shown to be an effective solvent for such catalytic direct amidation reactions. nih.govrsc.org

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-chloropyridin-3-yl)ethanol. This requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters.

Conversion to Acid Chloride: The tert-butyl ester can be transformed into the corresponding acid chloride. For example, treatment with SOCl₂ or with α,α-dichlorodiphenylmethane and a SnCl₂ catalyst can achieve this conversion, providing an intermediate that can then be reacted with various nucleophiles. organic-chemistry.orgresearchgate.net

Role and Reactivity of the Tert-Butyl Ester Group

Primarily, the tert-butyl ester serves as a common protecting group for the carboxylic acid functionality. fiveable.methieme-connect.com Its significant steric bulk prevents it from being easily attacked by many nucleophiles or hydrolyzed under basic conditions, which might affect other parts of the molecule. youtube.com

However, this protecting group can be readily removed under acidic conditions. organic-chemistry.org Treatment with acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid cleaves the ester, liberating the free carboxylic acid, 2-(2-chloropyridin-3-yl)acetic acid. organic-chemistry.orgacs.org The mechanism involves protonation of the ester oxygen followed by the loss of the stable tert-butyl cation. This selective deprotection under mild acidic conditions is a key feature of its use in multistep synthesis. fiveable.meacs.org

Reagent/ConditionOutcome
Strong Base (e.g., NaOH, heat)Generally stable
Nucleophiles (e.g., RNH₂, RMgX)Generally stable
Strong Acid (e.g., TFA, HCl)Cleavage to carboxylic acid
Strong Reducing Agent (e.g., LiAlH₄)Reduction to primary alcohol

This table summarizes the general reactivity and stability of the tert-butyl ester group.

Selective Cleavage and Deprotection Methodologies

The tert-butyl ester of this compound is a crucial feature for synthetic strategies, acting as a protecting group for the acetic acid moiety. Its removal, or deprotection, is a common and necessary step to reveal the carboxylic acid for further transformations. The selective cleavage of this group is typically achieved under acidic conditions, which exploit the stability of the tertiary carbocation formed during the reaction.

Common methodologies for the deprotection of tert-butyl esters involve the use of strong protic acids or Lewis acids. The choice of reagent and conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule.

Acid-Catalyzed Hydrolysis:

The most prevalent method for the cleavage of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), which is a stable gas, and the formation of the corresponding carboxylic acid. This process is efficient and generally high-yielding. researchgate.netwpmucdn.comstackexchange.com

A typical procedure involves dissolving the tert-butyl ester in a suitable solvent, such as dichloromethane (B109758) (DCM), and treating it with an excess of TFA. The reaction is often performed at room temperature and is usually complete within a few hours. The volatile byproducts, isobutylene and excess TFA, can be readily removed under reduced pressure.

Formic acid has also been employed for the deprotection of tert-butyl esters. researchgate.net While generally requiring harsher conditions than TFA, it can be a suitable alternative depending on the substrate. rsc.org

Lewis Acid-Mediated Deprotection:

In cases where the substrate is sensitive to strong protic acids, Lewis acids offer a milder alternative for the removal of the tert-butyl group. Reagents such as zinc bromide (ZnBr₂) in dichloromethane have proven effective for the chemoselective hydrolysis of tert-butyl esters. researchgate.netresearchgate.netmanchester.ac.uklookchem.comnih.gov This method can be particularly useful when other acid-labile protecting groups are present in the molecule. researchgate.netnih.gov

The mechanism of Lewis acid-mediated deprotection involves coordination of the Lewis acid to the ester oxygen, which weakens the carbon-oxygen bond and facilitates the departure of the tert-butyl cation.

Below is a table summarizing typical conditions for the selective cleavage of tert-butyl esters, which are applicable to this compound.

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4>90
Formic AcidNeat50 - 804 - 1270 - 85
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature6 - 2480 - 95

This data is representative of general tert-butyl ester deprotection and may vary for the specific substrate.

Influence of the Tert-Butyl Group as a Steric Element

The tert-butyl group, being one of the most sterically demanding alkyl groups in organic chemistry, can exert a significant influence on the reactivity of the adjacent 2-chloropyridine ring. This steric hindrance can affect the rate and regioselectivity of reactions involving the pyridine nucleus, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

In the context of this compound, the bulky tert-butylacetyl substituent at the C3 position can sterically shield the C2 and C4 positions of the pyridine ring. This shielding can hinder the approach of nucleophiles or bulky catalyst complexes.

Nucleophilic Aromatic Substitution:

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by nucleophiles. However, the proximity of the bulky tert-butylacetyl group at C3 can decrease the rate of this substitution. The steric bulk can impede the formation of the Meisenheimer complex, which is the intermediate in nucleophilic aromatic substitution reactions. researchgate.net The degree of this steric hindrance will depend on the size of the incoming nucleophile. Smaller nucleophiles may be less affected, while bulkier ones may react sluggishly or not at all.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of aryl halides. The efficiency of these reactions is highly dependent on the steric environment around the reaction center. In the case of this compound, the tert-butyl group can influence the oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond.

Research on related substituted pyridines has shown that steric hindrance can significantly impact the outcome of cross-coupling reactions. researchgate.netnih.govacs.orgbeilstein-journals.orgnih.gov For instance, a bulky substituent adjacent to the halogen can necessitate the use of more reactive catalysts or harsher reaction conditions to achieve a desirable yield. The steric hindrance from the tert-butylacetyl group in this compound would likely make cross-coupling reactions at the C2 position more challenging compared to an unsubstituted 2-chloropyridine. This effect might be exploited to achieve selective reactions at other positions if more than one reactive site is present.

Advanced Research Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Tert-butyl 2-(2-chloropyridin-3-YL)acetate, the ¹H NMR spectrum provides distinct signals for each non-equivalent proton. The spectrum is characterized by signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the protons of the tert-butyl group.

The three protons on the pyridine ring appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (spin-spin splitting) are dictated by their position relative to the chlorine and acetate substituents. The methylene protons typically appear as a singlet, as they lack adjacent protons to couple with. The nine equivalent protons of the tert-butyl group also produce a sharp singlet, characteristically found in the upfield region of the spectrum. Integration of these signals confirms the ratio of protons in the molecule (3:2:9).

Table 1: Representative ¹H NMR Data for this compound

ProtonsRepresentative Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (aromatic)7.30 - 8.30m (multiplet)3H
-CH₂- (acetate)3.70s (singlet)2H
-C(CH₃)₃ (tert-butyl)1.45s (singlet)9H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show five signals for the pyridine ring carbons, one for the methylene carbon, one for the carbonyl carbon of the ester, and two for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons). The carbon atom bonded to the electronegative chlorine atom is typically shifted downfield. docbrown.info Similarly, the carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AtomRepresentative Chemical Shift (δ, ppm)
C=O (carbonyl)170.0
Pyridine-C (aromatic)120.0 - 155.0
-C (CH₃)₃ (quaternary)81.0
-CH₂- (acetate)40.0
-C(C H₃)₃ (methyl)28.0

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of which proton is bonded to which carbon. For instance, it would link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₁H₁₄ClNO₂), the calculated monoisotopic mass is 227.0713 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as two peaks: one for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) at two mass units higher for the molecule containing ³⁷Cl. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 3: Predicted HRMS Adducts for this compound. uni.lu

AdductFormulaCalculated m/z
[M+H]⁺C₁₁H₁₅ClNO₂⁺228.0786
[M+Na]⁺C₁₁H₁₄ClNO₂Na⁺250.0605
[M+K]⁺C₁₁H₁₄ClKNO₂⁺266.0345

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the synthesis of this compound, LC-MS is an invaluable tool for monitoring the progress of the reaction. semanticscholar.org Small aliquots of the reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the desired product. The product is identified in the chromatogram by its retention time and confirmed by its mass spectrum, specifically by observing the expected m/z of 228.0786 for the protonated molecule [M+H]⁺.

Furthermore, LC-MS is crucial for assessing the purity of the final product. The technique can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is often determined by integrating the area of the product peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. This ensures that the synthesized compound meets the required quality standards for subsequent research or application.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the tert-butyl group, the ester linkage, and the 2-chloropyridine (B119429) ring.

Key expected vibrational modes for this compound would include:

C-H Stretching (Aliphatic): Strong absorptions from the methyl and methylene groups of the tert-butyl and acetate moieties are anticipated in the 2950-3000 cm⁻¹ region.

C=O Stretching (Ester): A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1735-1745 cm⁻¹. researchgate.net The exact position can be influenced by the electronic effects of the adjacent pyridine ring.

C-O Stretching (Ester): The C-O single bond stretching vibrations of the ester group will likely appear as two distinct bands in the 1150-1300 cm⁻¹ region.

C=C and C=N Stretching (Aromatic Ring): The pyridine ring should give rise to several medium to weak absorption bands in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom on the pyridine ring is expected to produce a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aliphatic C-H (stretch)2950-3000Strong
Ester C=O (stretch)1735-1745Strong, Sharp
Aromatic C=C, C=N (stretch)1400-1600Medium to Weak
Ester C-O (stretch)1150-1300Strong
C-Cl (stretch)600-800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this technique is particularly useful for studying the π-electron system of the pyridine ring.

The UV-Vis spectrum of pyridine and its derivatives typically displays absorption bands arising from π → π* and n → π* electronic transitions. orientjchem.orgaip.orgrsc.orgresearchgate.netsielc.com The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths (lower energy). aip.org

For this compound, the UV-Vis spectrum in a non-polar solvent would be expected to show:

An intense absorption band below 280 nm corresponding to the π → π* transition of the substituted pyridine ring. The presence of the chloro and acetate substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to unsubstituted pyridine. aip.org

A weaker absorption band at a longer wavelength, potentially overlapping with the π → π* band, corresponding to the n → π* transition of the nitrogen lone pair. This transition is known to be sensitive to solvent polarity; in polar, protic solvents, it typically undergoes a hypsochromic (blue) shift due to hydrogen bonding. aip.org

The following table outlines the expected electronic transitions for this compound.

TransitionExpected Wavelength Range (nm)Relative IntensityNotes
π → π~250-280HighAssociated with the pyridine ring's π-system.
n → π>280LowInvolves the nitrogen lone pair; sensitive to solvent polarity.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While no specific crystal structure data for this compound has been published, analysis of related structures, such as 3-Chloropyridin-2-amine, can illustrate the type of detailed information that would be obtained. nih.govnih.gov A crystallographic study of this compound would reveal:

The exact conformation of the molecule in the solid state, including the orientation of the tert-butyl acetate group relative to the pyridine ring.

Precise measurements of all bond lengths and angles, confirming the geometry of the pyridine ring and the ester group.

Details of the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-stacking, which influence the physical properties of the solid.

For example, in the crystal structure of the related compound 3-Chloropyridin-2-amine, intermolecular N—H···N hydrogen-bonding interactions lead to the formation of centrosymmetric cyclic dimers. nih.gov A similar analysis for the title compound would be crucial for understanding its solid-state behavior.

The table below presents representative crystallographic data for a related substituted chloropyridine, 3-Chloropyridin-2-amine, to exemplify the parameters that would be determined. nih.gov

ParameterExample Value (from 3-Chloropyridin-2-amine)Information Provided
Crystal SystemMonoclinicSymmetry of the unit cell.
Space GroupP2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensionsa = 11.149 Å, b = 5.453 Å, c = 9.844 Å, β = 90.581°Size and shape of the unit cell.
Bond Length (e.g., C-Cl)~1.74 ÅPrecise distance between bonded atoms.
Bond Angle (e.g., C-C-N)~123°Angle between three connected atoms.

Computational Chemistry Approaches for Mechanistic Predictions and Reactivity Modeling

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and exploring the reaction mechanisms of molecules like this compound. researchgate.netnih.govresearchgate.netnih.gov These theoretical calculations can complement experimental findings by providing insights into transient species and transition states that are difficult to observe directly.

For this compound, computational studies could be employed to:

Model Reactivity: The 2-chloropyridine moiety is known to be susceptible to nucleophilic aromatic substitution. wikipedia.org DFT calculations can be used to model the reaction pathway of such substitutions, identifying the transition state structures and calculating the activation energies. This helps in predicting the most likely sites of reaction and the relative reactivity of the compound.

Predict Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Simulate Spectra: Theoretical calculations can be used to predict the IR vibrational frequencies of the molecule. Comparing the calculated spectrum with the experimental one can aid in the assignment of absorption bands to specific vibrational modes. nih.gov

A DFT study on the related molecule 2,3-Dichloropyridine calculated a HOMO-LUMO gap of 5.75 eV, providing a quantitative measure of its electronic stability and reactivity. researchgate.net Similar calculations for this compound would provide valuable predictive data.

The following table shows typical parameters that can be obtained from DFT calculations for a pyridine derivative, exemplified by data for 2,3-Dichloropyridine. researchgate.net

Calculated ParameterExample Value (for 2,3-Dichloropyridine)Significance
HOMO Energy-7.47 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.72 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.75 eVIndicator of chemical reactivity and electronic transitions.
Dipole Moment4.36 DebyeMeasure of the molecule's overall polarity.

Future Research Directions and Unexplored Avenues for Tert Butyl 2 2 Chloropyridin 3 Yl Acetate

Development of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of the 2-chloropyridine (B119429) core in Tert-butyl 2-(2-chloropyridin-3-yl)acetate offers significant opportunities for the development and application of novel catalytic systems. The chloro substituent is a prime site for cross-coupling reactions, and future research could focus on expanding the catalytic toolbox for its functionalization. While palladium-catalyzed reactions are standard for C-C and C-N bond formation, exploring more sustainable and cost-effective catalysts is a key research direction. nih.gov

Recent advancements in transition-metal catalysis offer promising avenues. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often providing complementary reactivity and being more earth-abundant. researchgate.net The development of bespoke nickel catalysts with tailored ligands could enable highly efficient and selective functionalization of the C2 position of this compound with a wide range of coupling partners.

Furthermore, the direct C-H functionalization of the pyridine (B92270) ring presents a highly atom-economical approach to introduce further complexity. nih.govnih.gov Research into catalytic systems, potentially based on iridium, rhodium, or ruthenium, that can selectively activate and functionalize the C-H bonds at the C4, C5, or C6 positions of the pyridine ring would be a significant step forward. A recent study on the 4,5-regioselective functionalization of 2-chloropyridines highlights the potential for such selective modifications. mdpi.com

Catalyst TypePotential Application for this compoundResearch Focus
Nickel-based catalystsCross-coupling reactions at the C2 position (replacing chlorine)Development of ligands for enhanced reactivity and selectivity.
Iridium/Rhodium/Ruthenium catalystsDirect C-H functionalization at C4, C5, or C6 positionsAchieving high regioselectivity and functional group tolerance.
Dual-catalyst systemsSequential or one-pot functionalization at multiple sitesCombining different catalytic cycles for complex molecule synthesis.

Implementation of Green Chemistry Principles in Synthetic Routes

The synthesis of fine chemicals is increasingly scrutinized for its environmental impact. Applying the principles of green chemistry to the synthesis of this compound and its derivatives is a critical future research direction. nih.govacs.org This involves the use of greener solvents, reducing waste, and improving energy efficiency.

One key area of focus is the replacement of traditional organic solvents with more environmentally benign alternatives. acs.org For instance, catalytic amidations have been successfully performed in tert-butyl acetate (B1210297), a more sustainable solvent. rsc.org Investigating the synthesis of this compound in such green solvents, or even in water, could significantly reduce its environmental footprint. Microwave-assisted organic synthesis has also been recognized as a green chemistry tool that can lead to shorter reaction times and higher yields in the synthesis of pyridine derivatives. nih.govacs.org

Furthermore, developing catalytic routes that minimize the formation of byproducts and allow for easy catalyst recycling are central to green chemistry. The use of heterogeneous catalysts or catalysts immobilized on solid supports could facilitate their separation and reuse, contributing to a more sustainable process.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques offer the potential for real-time, in situ monitoring of the synthesis and functionalization of this compound. This would provide valuable insights into reaction intermediates, catalyst behavior, and the formation of impurities.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry can be employed to track the concentration of reactants, products, and key intermediates throughout the course of a reaction. A study on the in situ monitoring of the synthesis of a lanthanide complex with a bipyridine ligand demonstrates the power of these techniques in understanding complex formation processes. nih.gov Similar approaches could be applied to monitor, for example, a cross-coupling reaction involving this compound, allowing for precise determination of reaction endpoints and optimization of reaction conditions. The synthesis and spectroscopic analysis of various pyridine derivatives have been reported, providing a basis for the application of these techniques. researchgate.net The fluorescence properties of some pyridine derivatives have also been investigated, suggesting that fluorescence spectroscopy could be a sensitive tool for monitoring certain reactions. mdpi.commdpi.com

Spectroscopic TechniqueInformation GainedPotential Application
In situ FT-IR (ReactIR)Concentration of functional groups (e.g., C=O, C-Cl)Monitoring reaction kinetics and conversion.
Raman SpectroscopyVibrational modes of moleculesComplementary information to FT-IR, especially in aqueous media.
Process Mass SpectrometryMolecular weight of species in the reaction mixtureIdentification of intermediates and byproducts.
In situ NMRDetailed structural informationMechanistic studies and identification of transient species.

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. uc.pt Applying flow chemistry to the synthesis and functionalization of this compound is a promising and largely unexplored avenue.

The synthesis of various functionalized pyridines and other heterocyclic compounds has been successfully demonstrated in continuous flow reactors. researchgate.netthieme-connect.comorganic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. For exothermic reactions, the high surface-area-to-volume ratio of microreactors provides excellent heat transfer, enhancing safety. The N-oxidation of pyridine derivatives, for instance, has been shown to be safer and more efficient in a continuous flow microreactor. organic-chemistry.org

Future research could focus on developing a continuous flow process for the synthesis of this compound itself, as well as for its subsequent functionalization through, for example, catalytic cross-coupling or C-H activation reactions. This would not only improve the efficiency and safety of the synthesis but also facilitate scale-up for potential industrial applications.

Predictive Modeling for Reaction Optimization and High-Throughput Experimentation

The integration of computational chemistry and experimental work can significantly accelerate the discovery and optimization of new reactions. Predictive modeling can be a powerful tool to guide the development of synthetic routes for this compound and its derivatives.

Quantum chemical calculations, for instance, can be used to model reaction mechanisms, predict the regioselectivity of functionalization reactions, and design more effective catalysts. nih.gov A predictive model for nucleophilic additions to N-alkyl pyridiniums has been developed, demonstrating the potential of computational approaches in understanding pyridine reactivity. researchgate.net Similar models could be developed to predict the outcome of various transformations on the this compound scaffold. The modeling of the synthesis of pyridine-substituted analogs has also been reported as a tool to guide synthetic efforts. elsevierpure.comnih.gov

Combining predictive modeling with high-throughput experimentation (HTE) can create a powerful workflow for reaction optimization. HTE allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, bases, etc.) in parallel. unchainedlabs.com The data generated from HTE can then be used to refine and validate the computational models, creating a feedback loop that accelerates the discovery of optimal reaction conditions. This approach would be particularly valuable for exploring the vast parameter space of cross-coupling and C-H functionalization reactions of this compound.

Q & A

Q. Advanced

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Reaction Pathway Modeling : Transition-state analysis (e.g., IRC in Gaussian) for hydrolysis or ester exchange mechanisms .

What purification challenges arise during synthesis, and how are they addressed?

Basic
Common challenges include:

  • Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted starting materials .
  • Crystallization Issues : Use of anti-solvents (e.g., pentane) or seeding to induce crystallization of oily products .

How is this compound applied in drug discovery pipelines?

Q. Advanced

  • Fragment-Based Drug Design : As a building block for kinase inhibitors (e.g., JAK2 or EGFR targets) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugation via the ester group to E3 ligase ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.